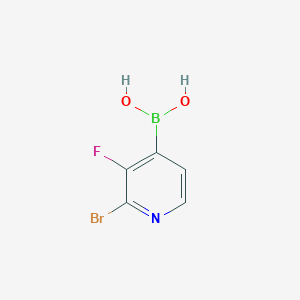
2-Butoxy-3-chloropyridine-4-boronic acid; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Butoxy-3-chloropyridine-4-boronic acid” is a chemical compound that is part of the boronic acid family . It is often used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “2-Butoxy-3-chloropyridine-4-boronic acid” and similar compounds often involves the Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that uses a boronic acid or ester as a reagent . The reaction conditions are generally mild and tolerant of various functional groups .
Molecular Structure Analysis
The molecular formula of “2-Butoxy-3-chloropyridine-4-boronic acid” is C9H13BClNO3 . It has a molecular weight of 229.47 .
Chemical Reactions Analysis
Boronic acids, including “2-Butoxy-3-chloropyridine-4-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron group .
科学研究应用
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The organoboron reagent used in this process is relatively stable, readily prepared, and generally environmentally benign .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .
3. Preparation of Positron Emission Tomography (PET) Radioligand The compound is used in the preparation of the PET radioligand [11C]MK-1064 . This radioligand is applicable in the imaging of the orexin-2 receptor .
4. Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064 The compound is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist is used in the study of sleep disorders .
5. Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors are used in the study of inflammation and pain .
6. Synthesis of New Pyridazino [4,5-b]indol-4-ones and Pyridazin-3 (2H)-one Analogs The compound is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs . These analogs are used as DYRK1A inhibitors .
7. Synthesis of Arylmethylpyrrolidinylmethanols and Amine Derivatives The compound is used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives . This is achieved via reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
安全和危害
作用机制
Target of Action
The primary target of 2-Butoxy-3-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-3-chloropyridine-4-boronic acid. For instance, the compound’s stability and efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and tolerant of various functional groups . Furthermore, the compound’s stability can be affected by air and moisture .
属性
IUPAC Name |
(2-butoxy-3-chloropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-6-15-9-8(11)7(10(13)14)4-5-12-9/h4-5,13-14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJIVQWEZWPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCCCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-chloropyridine-4-boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














